![molecular formula C25H19NO B2472799 N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 330677-09-3](/img/structure/B2472799.png)
N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide, also known as DABCYL, is a chemical compound that has been widely used in scientific research. It has unique properties that make it an excellent tool for studying biological processes.
Scientific Research Applications
Antitumor Activity
Acenaphthene derivatives, including Oprea1_399011, have garnered attention due to their potential antitumor properties. In a study by Xie et al., twelve novel acenaphthene derivatives were synthesized and evaluated for antitumor activity . Among these, compound 3c exhibited significant antitumor effects against the SKRB-3 cell line, comparable to the positive control adriamycin. Further investigations into the molecular mechanisms underlying this antitumor activity are warranted.
Biochemical Effects
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide, a close analog of Oprea1_399011, has been found to exhibit various biochemical effects. In vitro studies demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. These findings suggest potential applications in cancer therapy and drug development.
Ecosystem Research Applications
While not directly studied for Oprea1_399011, the broader field of ecosystem research emphasizes understanding ecosystem functioning and its relationship with ecosystem services (ES). Investigating the compound’s impact on ecosystems, nutrient cycling, and biodiversity could reveal novel applications in environmental science .
Open Science and Research Processes
Open science practices aim to make research more inclusive and collaborative. Although not specific to Oprea1_399011, exploring its synthesis, biological evaluation, and potential applications within an open science framework could enhance scientific progress .
Radioisotope Production
Fast proton-induced fission of 238U using protons with energies up to 40 MeV is of interest for radioisotope production. Investigating Oprea1_399011’s role in this process could lead to applications in medicine, electronics, and industry .
Orexin Receptor Agonism
While not directly studied for Oprea1_399011, orexin receptor agonists have been explored for their effects on respiratory muscles. Investigating whether Oprea1_399011 interacts with orexin receptors could reveal potential applications in respiratory medicine .
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO/c27-25(21-13-9-18(10-14-21)17-5-2-1-3-6-17)26-23-16-15-20-12-11-19-7-4-8-22(23)24(19)20/h1-10,13-16H,11-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSAPNVYGCTKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.